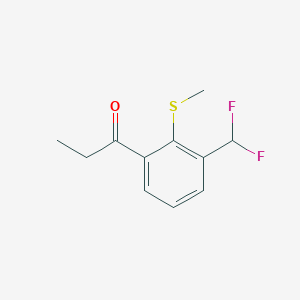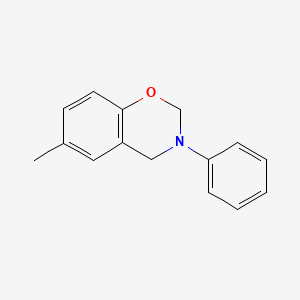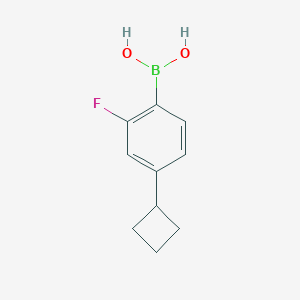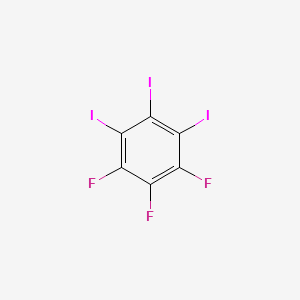
1,2,3-Trifluoro-4,5,6-triiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-4,5,6-triiodobenzene is an organofluorine compound with the molecular formula C6F3I3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms and the other three by iodine atoms. This compound is notable for its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4,5,6-triiodobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,2,3-trifluorobenzene with iodine in the presence of a catalyst such as iron or copper. The reaction typically occurs under reflux conditions with a suitable solvent like acetic acid or dichloromethane. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-4,5,6-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoxy or iodoso derivatives.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 1,2,3-trifluorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 1,2,3-trifluoro-4,5,6-triaminobenzene, 1,2,3-trifluoro-4,5,6-trithiolobenzene, etc.
Oxidation: Formation of iodoxybenzene or iodoso derivatives.
Reduction: Formation of 1,2,3-trifluorobenzene.
Scientific Research Applications
1,2,3-Trifluoro-4,5,6-triiodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: Employed in the study of halogen bonding interactions in biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-trifluoro-4,5,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of both fluorine and iodine atoms creates regions of electron deficiency (σ-holes) and electron density (π-holes), allowing the compound to interact with various molecular targets. These interactions can stabilize certain molecular conformations and influence the reactivity of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another trifluorotriiodobenzene isomer with similar halogenation but different substitution pattern.
2,4,6-Trifluoro-1,3,5-triiodobenzene: Similar structure with different positioning of fluorine and iodine atoms.
Uniqueness
1,2,3-Trifluoro-4,5,6-triiodobenzene is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The arrangement of fluorine and iodine atoms influences the compound’s ability to form halogen bonds and participate in various chemical reactions, making it distinct from other isomers.
Properties
Molecular Formula |
C6F3I3 |
|---|---|
Molecular Weight |
509.77 g/mol |
IUPAC Name |
1,2,3-trifluoro-4,5,6-triiodobenzene |
InChI |
InChI=1S/C6F3I3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
GLWLXUJSESIZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)I)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
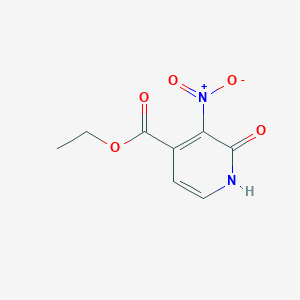
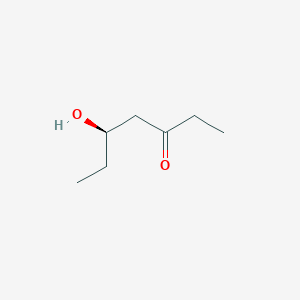

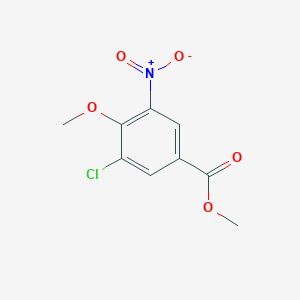


![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
